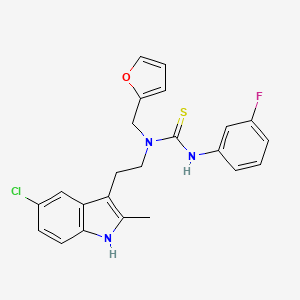
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C23H21ClFN3OS and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClFN2OS, with a molecular weight of approximately 367.89 g/mol. The structure contains an indole moiety, a furan ring, and a thiourea functional group, which are known to contribute to its biological activities.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect Type |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bactericidal |
| Escherichia coli | 20 µg/mL | Bacteriostatic |
| Candida albicans | 25 µg/mL | Fungicidal |
Research indicates that thiourea compounds can disrupt microbial cell walls due to their lipophilic nature, enhancing their ability to penetrate bacterial membranes .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiourea derivatives have demonstrated significant cytotoxic effects against several cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 15 | Inhibition of angiogenesis |
Studies have shown that the compound induces apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various thiourea derivatives, This compound was tested against a panel of pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus .
Case Study 2: Anticancer Mechanism
Another study focused on the anticancer properties of this compound in MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays . This suggests that the compound may target specific signaling pathways involved in cancer progression.
Propiedades
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3OS/c1-15-20(21-12-16(24)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-17(25)13-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKRXFLQQAGTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













